molecular formula C14H19N3O2 B8111192 (3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide

(3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide

Cat. No.: B8111192
M. Wt: 261.32 g/mol
InChI Key: KHACBDHSXXKJBJ-YNEHKIRRSA-N
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Description

(3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a furo[2,3-c]pyridine core, and a carboxamide group

Properties

IUPAC Name

(3aS,4S,7aS)-N-(pyridin-3-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(17-7-10-2-1-4-15-6-10)12-8-16-9-13-11(12)3-5-19-13/h1-2,4,6,11-13,16H,3,5,7-9H2,(H,17,18)/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACBDHSXXKJBJ-YNEHKIRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CNC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@@H](CNC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydrofuran compound under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-ylmethylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

    Final purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with a similar pyridine structure.

    Hexane, Hexanol, Hexene: Compounds with similar hydrocarbon backbones but different functional groups.

Uniqueness

(3aS,4S,7aS)-N-(pyridin-3-ylmethyl)octahydrofuro[2,3-c]pyridine-4-carboxamide is unique due to its specific combination of a furo[2,3-c]pyridine core and a carboxamide group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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